molecular formula C16H13NO3 B8703258 3-Methoxy-1-phenyl-1H-indole-2-carboxylic acid CAS No. 85793-71-1

3-Methoxy-1-phenyl-1H-indole-2-carboxylic acid

Cat. No. B8703258
CAS RN: 85793-71-1
M. Wt: 267.28 g/mol
InChI Key: VUDOZMPZIKJIRP-UHFFFAOYSA-N
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Patent
US04803198

Procedure details

6.6 g of N-phenyl-3-methoxyindole-2-carboxylic acid and 7 ml of triethylamine in 75 ml of methylene chloride are added dropwise to 7 g of ethyl chloroformate in 25 ml of methylene chloride at -30° C. The temperature is allowed to rise slowly to 5° C., whilst stirring, and 3.7 g of 3-(N,N-diethylamino)-2-hydroxypropylamine are added. The reaction solution is subsequently stirred at room temperature, poured into water and worked up as described in Example 8. Yield: 4.5 g of the hydrochloride of the title compound, melting point: 148°-150° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([O:16][CH3:17])=[C:8]2[C:18](O)=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC(OCC)=O.[CH2:27]([N:29]([CH2:32][CH:33]([OH:36])[CH2:34][NH2:35])[CH2:30][CH3:31])[CH3:28].Cl>C(Cl)Cl.O.C(N(CC)CC)C>[CH2:27]([N:29]([CH2:32][CH:33]([OH:36])[CH2:34][NH:35][C:18]([C:8]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:15]2[C:10]([C:9]=1[O:16][CH3:17])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[O:19])[CH2:30][CH3:31])[CH3:28]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=C(C2=CC=CC=C12)OC)C(=O)O
Name
Quantity
7 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)N(CC)CC(CN)O
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to 5° C.
STIRRING
Type
STIRRING
Details
The reaction solution is subsequently stirred at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC(CNC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.